Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a heterocyclic compound that features a triazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the described synthetic route can be scaled up for industrial applications. The use of microwave-assisted synthesis offers advantages in terms of reaction speed and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazolo-pyrimidine core allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions include various derivatives of the triazolo-pyrimidine core, which can be further explored for their biological activities.
Scientific Research Applications
Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity.
Pharmacological Studies: The compound is investigated for its potential to bind to HIV TAR RNA, indicating its use in antiviral research.
Chemical Synthesis: It serves as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles.
Mechanism of Action
The mechanism of action of Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . This inhibition disrupts the synthesis of nucleotides, which is crucial for the replication of certain pathogens.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-7(14)3-5-2-6(13)12-8(11-5)9-4-10-12/h2,4H,3H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXQHSODMVJRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C(=N1)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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